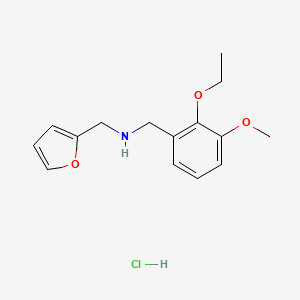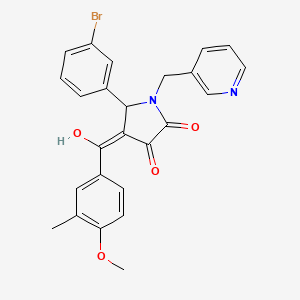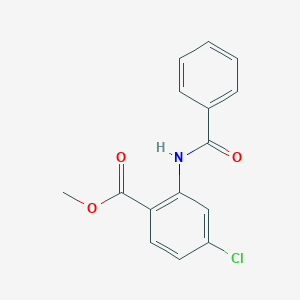![molecular formula C18H25NO4 B5482767 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5482767.png)
8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as DAU-6236, is a novel compound that has attracted scientific interest due to its potential applications in drug discovery and development. DAU-6236 is a spirocyclic compound that belongs to the class of spiroketals. It has a unique structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors, including kinases and phosphodiesterases. It has also been shown to modulate the activity of G-protein-coupled receptors. The exact mechanism of action of 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is an area of active research.
Biochemical and Physiological Effects:
8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce cell death, and inhibit angiogenesis. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one for lab experiments is its unique structure, which makes it an attractive candidate for drug development. Its activity against a range of targets also makes it a versatile compound for studying various biological processes. However, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. In addition, its synthesis is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand its potential applications in drug discovery and development. Another area of research is to study its efficacy and toxicity in animal models and in clinical trials. This will help to determine its potential as a therapeutic agent for various diseases. Finally, there is a need to develop more efficient and scalable methods for synthesizing 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, which will enable its widespread use in research and drug development.
Méthodes De Synthèse
The synthesis of 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves a multi-step process that includes the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form an intermediate compound. The intermediate compound is then reacted with 2-aminoethanol to form the spirocyclic compound 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. The synthesis of 8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
8-(2,5-dimethoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been studied extensively for its potential applications in drug discovery and development. It has been shown to have activity against a range of targets, including kinases, phosphodiesterases, and G-protein-coupled receptors. Its unique structure makes it an attractive candidate for the development of new drugs with improved efficacy and selectivity.
Propriétés
IUPAC Name |
9-[(2,5-dimethoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-21-15-4-5-16(22-2)14(12-15)13-19-10-9-18(7-3-11-23-18)8-6-17(19)20/h4-5,12H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIAXTZOUBLNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC3(CCCO3)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-1,6-dimethylpyridin-2(1H)-one](/img/structure/B5482688.png)
![N-[2-(2-furyl)ethyl]-7-(tetrahydrofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5482698.png)


![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methylglycinamide](/img/structure/B5482711.png)



![2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5482732.png)
![ethyl 3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5482746.png)
![2-[4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5482754.png)
![ethyl cyano[6-(1-piperidinyl)-3(2H)-pyridazinylidene]acetate](/img/structure/B5482761.png)
![N-[2-(4-chlorophenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5482763.png)
![ethyl 4-({2-(4-chlorophenyl)-4-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5482772.png)